molecular formula C8H5BrN2O2 B1524593 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-81-3

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B1524593
CAS No.: 1190321-81-3
M. Wt: 241.04 g/mol
InChI Key: XWZXXGDRLJQJBA-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused with a pyrrole ring. The presence of a bromine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base for the carboxylation step. Industrial production methods may employ similar strategies but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming complex molecules useful in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has significant applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of advanced materials and agrochemicals.

Comparison with Similar Compounds

4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.

    4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: Lacks the bromine atom, which can influence its chemical properties and applications.

The presence of the bromine atom in this compound enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZXXGDRLJQJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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